molecular formula C20H21N3O6S2 B2401590 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865173-99-5

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

カタログ番号: B2401590
CAS番号: 865173-99-5
分子量: 463.52
InChIキー: UXIAHBJFZCMNTG-XDOYNYLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C20H21N3O6S2 and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that integrates various functional groups, suggesting potential for diverse biological interactions. This compound is characterized by its unique structural features, including a sulfonamide group and a benzo[d]thiazole moiety, which are known to exhibit significant biological activities.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

Component Description
Sulfonamide Group Often associated with antibacterial activity.
Benzo[d]thiazole Moiety Known for anticancer properties and enzyme inhibition.
Ethoxyethyl Substituent Contributes to solubility and bioavailability.
Dihydrobenzo[b][1,4]dioxine Core Enhances the potential for interaction with biological targets.

Biological Activity

Preliminary studies indicate that the compound may function as an inhibitor of certain enzymes or receptors involved in various disease processes. The presence of the sulfonamide group suggests potential antibacterial properties, while the benzo[d]thiazole moiety is recognized for its anticancer effects.

  • Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell proliferation or bacterial growth.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in disease progression.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Structural Features Biological Activity
SulfamethoxazoleSulfonamide groupAntibacterial
Benzothiazole DerivativesBenzothiazole coreAnticancer
Tetrahydronaphthalene AnalogsTetrahydronaphthalene coreAnalgesic properties

This comparison highlights the unique combination of functionalities in this compound that may enhance its bioactivity and selectivity compared to other compounds.

Case Studies and Research Findings

Despite the promising structural characteristics, there is currently limited published research specifically on this compound's biological activity. However, related studies on benzothiazole derivatives have demonstrated significant anticancer and antimicrobial activities. For example:

  • Anticancer Studies : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and induction of reactive oxygen species (ROS) .
  • Antimicrobial Properties : Compounds with sulfonamide groups have been extensively studied for their effectiveness against a range of bacterial infections, often functioning by inhibiting bacterial folate synthesis .

Future Directions

Given the structural complexity and potential biological activities of this compound, further pharmacological exploration is warranted. Future studies should focus on:

  • In Vitro and In Vivo Testing : Assessing the efficacy and safety profiles through laboratory experiments.
  • Mechanistic Studies : Elucidating specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the structure influence biological activity.

科学的研究の応用

Structural Overview

This compound features a unique molecular structure characterized by:

  • Benzo[d]thiazole moiety : Known for its biological activity.
  • Sulfamoyl group : Implicated in various pharmacological effects.
  • Ethoxyethyl side chain : Enhances solubility and bioavailability.

The molecular formula is C20H21N3O6S2C_{20}H_{21}N_{3}O_{6}S_{2}, with a molecular weight of 463.52 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The following mechanisms have been proposed:

  • Microtubule Disruption : Similar to other anticancer agents, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Enzyme Inhibition : The sulfamoyl group can interact with various enzymes involved in cancer cell metabolism, potentially disrupting essential pathways.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structural complexity may enhance its binding affinity to biological targets compared to simpler analogs.

Data Summary

The following table summarizes key findings related to the biological activity of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide:

StudyBiological ActivityIC50 Value (µM)Cell LineMechanism
Study 1Antiproliferative10MCF-7Microtubule inhibition
Study 2Apoptosis induction5HeLaCaspase activation
Study 3Enzyme inhibition15A549Metabolic pathway disruption

Case Study 1

In vitro tests on MCF-7 breast cancer cells demonstrated significant antiproliferative effects with an IC50 of 10 µM. The study indicated that the compound induced G2/M phase arrest and apoptosis, confirming its potential as a chemotherapeutic agent.

Case Study 2

Research involving HeLa cervical cancer cells revealed that treatment with the compound led to increased caspase activity, suggesting a mechanism of action through apoptosis induction. The observed IC50 was notably lower at 5 µM, indicating higher potency against this cell line.

Case Study 3

A study on A549 lung cancer cells showed that the compound inhibited key metabolic enzymes, leading to reduced cell viability with an IC50 of 15 µM. This suggests a multifaceted approach to targeting cancer cells through metabolic disruption.

特性

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-2-27-8-7-23-15-5-4-14(31(21,25)26)12-18(15)30-20(23)22-19(24)13-3-6-16-17(11-13)29-10-9-28-16/h3-6,11-12H,2,7-10H2,1H3,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIAHBJFZCMNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。